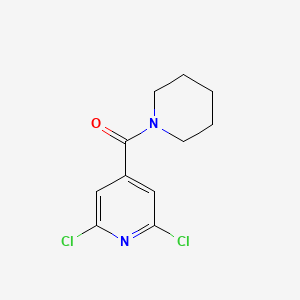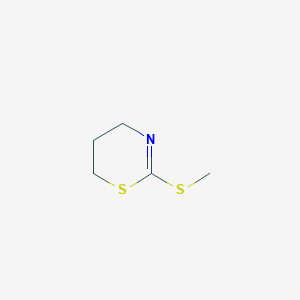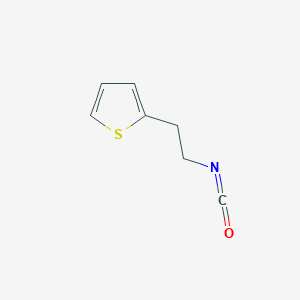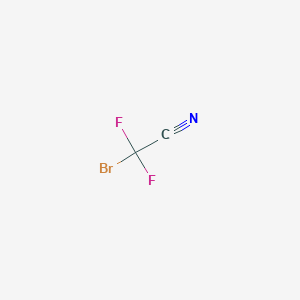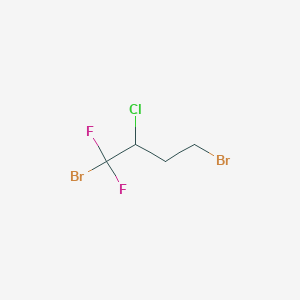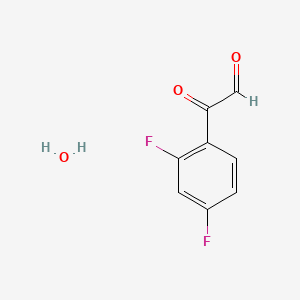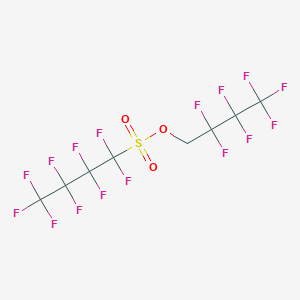
Prop-2-ynyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl nicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is composed of a pyridine ring and an alkyne group.
Synthesis Analysis
The synthesis of this compound involves a reaction with benzotriazol-1-ol;1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride;N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20 degrees for 24 hours in an inert atmosphere . The yield of this reaction is approximately 72% .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7NO2 . This indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.16 . The predicted density is 1.173±0.06 g/cm3 . The melting point is 26-28 °C and the boiling point is 110-112 °C (Press: 4 Torr) .Scientific Research Applications
Biological and Pharmacological Properties Prop-2-ynyl nicotinate, as a derivative of nicotinic acid, shares some of the biological and pharmacological properties of its parent compound. Nicotinic acid is well-documented for its potent effects on lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol, positioning it as a primary agent in the prevention of coronary artery disease. The underlying mechanisms involve its action on nicotinic acid receptors, leading to favorable alterations in the lipid profile and exhibiting nonlipid-mediated anti-inflammatory effects, including the direct enhancement of adiponectin secretion, which offers a novel atheroprotective role (Digby, Lee, & Choudhury, 2009)[https://consensus.app/papers/acid-prevention-artery-disease-digby/d9528e5621bf5b908a7a093f3dee27cc/?utm_source=chatgpt].
Anticancer Potential Recent research has highlighted the significant potential of nicotinic acid derivatives, such as this compound, in anticancer applications. These derivatives exhibit a wide variety of biological properties that are crucial in the development of anticancer drugs. Specifically, nicotinic acid and its derivatives have been shown to play an important role in the synthesis and investigation of anticancer potential, with numerous studies focusing on the synthesis and evaluation of nicotinamide derivatives for their efficacy against cancer (Jain, Utreja, Kaur, & Jain, 2020)[https://consensus.app/papers/novel-derivatives-nicotinic-acid-promising-anticancer-jain/ae46ca1de6b654329f3ef7af5517fe46/?utm_source=chatgpt].
Neurocognitive Function and Neuroprotection Nicotinamide, closely related to this compound, has been investigated for its neuroprotective effects. As a precursor of NAD+, which plays a key role in cellular energy production, nicotinamide has been explored for its potential benefits in preserving and enhancing neurocognitive function. Interventional studies suggest that nicotinamide may be beneficial in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries, indicating its non-toxic, inexpensive, and widely available nature as a significant advantage for further human studies (Rennie, Chen, Dhillon, Vardy, & Damian, 2015)[https://consensus.app/papers/nicotinamide-function-rennie/c878796ff4eb55bfbf568ce0b4936163/?utm_source=chatgpt].
Addiction Management Emerging evidence suggests that nicotinamide adenine dinucleotide (NAD+), to which this compound could contribute as a precursor, plays a role in the neurobiology of addiction. Increasing intracellular NAD+ levels has been identified as a potential strategy for managing and treating addictive behaviors, reducing cravings, and withdrawal symptoms in substance abuse and food addiction. This approach is based on NAD+'s involvement in major signaling processes associated with addiction, pointing towards its use as an anti-addiction intervention (Braidy, Villalva, & Van Eeden, 2020)[https://consensus.app/papers/sobriety-satiety-answer-braidy/12d16067b5af599182e9ad365313ecde/?utm_source=chatgpt].
Safety and Hazards
Future Directions
Research has shown that compounds of the type (Prop-2-ynyloxy)benzene have shown antimicrobial, antitumor, anti HIV, DNA scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities . This suggests potential future directions for the study and application of Prop-2-ynyl nicotinate.
Mechanism of Action
Target of Action
Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .
Result of Action
Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.
properties
IUPAC Name |
prop-2-ynyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRVCGSWRVFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381625 |
Source


|
| Record name | Prop-2-ynyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24641-06-3 |
Source


|
| Record name | Prop-2-ynyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
